molecular formula C23H24N2O4 B2499122 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide CAS No. 954246-62-9

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide

Cat. No.: B2499122
CAS No.: 954246-62-9
M. Wt: 392.455
InChI Key: LHFSNUPJAVPMME-UHFFFAOYSA-N
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Description

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied for their crystallographic properties. These compounds, including similar chromene-carboxamides, exhibit unique conformations and crystallization patterns in different space groups, with variations in the orientation of the amide O atom and the pyran ring O atom (Reis et al., 2013).

Synthesis and Biological Properties

Research has explored the synthesis of chromene-carboxamide derivatives and their biological properties. For instance, the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their antibacterial properties were investigated (Ramaganesh et al., 2010).

Eco-friendly Synthesis Approaches

Eco-friendly synthesis methods for 2-oxo-2H-chromene-3-carboxamides have been developed, utilizing aqueous solutions and catalytic processes for improved atom economy and yield (Proença & Costa, 2008).

Antimicrobial Applications

Chromene-based N-heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, have shown significant antimicrobial activities in various studies. These compounds have been used as building blocks for new azole systems with high antimicrobial activity (Azab et al., 2017).

Molecular Probes in Radiation Biology

2-oxo-2H-chromene-3-carboxamide derivatives have been developed as molecular probes for detecting hydroxyl radicals produced by radiation in biological systems. These compounds have applications in understanding the impact of radiation at the molecular level (Singh et al., 2008).

Green Chemistry Synthesis

Potassium phthalimide has been used as a catalyst for the synthesis of 2-oxo-2H-chromene-3-carboxamide derivatives, offering an environmentally friendly and cost-effective method (Kiyani & Daroonkala, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many chromene derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Similarly, compounds containing a phenylmorpholino group are known to have versatile biological activities.

Future Directions

The study of chromene derivatives and phenylmorpholino-containing compounds is a vibrant field in medicinal chemistry . Future research could explore the synthesis of this compound, its reactivity, and its potential biological activities.

Properties

IUPAC Name

2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFSNUPJAVPMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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